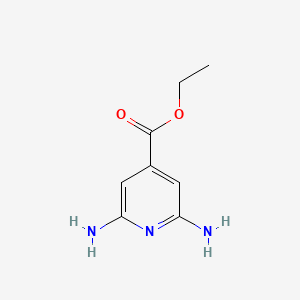

Ethyl 2,6-diaminoisonicotinate

Description

Ethyl 2,6-diaminoisonicotinate is a pyridine derivative characterized by two amino groups at the 2- and 6-positions of the isonicotinate ring and an ethyl ester functional group. .

Properties

IUPAC Name |

ethyl 2,6-diaminopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3,(H4,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIAEJRVECEGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723557 | |

| Record name | Ethyl 2,6-diaminopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98594-42-4 | |

| Record name | Ethyl 2,6-diaminopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-diaminoisonicotinate typically involves the esterification of 2,6-diaminoisonicotinic acid. One common method is the reaction of 2,6-diaminoisonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-diaminoisonicotinate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2,6-diaminoisonicotinate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2,6-diaminoisonicotinate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes, altering their function and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen vs. Amino Groups

Ethyl 2,6-Dibromoisonicotinate (CAS 887579-30-8)

- Structure: Bromine atoms replace the amino groups at the 2- and 6-positions.

- Key Differences: Higher molecular weight and lipophilicity due to bromine substituents. Reduced nucleophilicity compared to the amino-substituted analog, making it less reactive in coupling reactions. Applications: Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl pharmaceuticals .

Ethyl 2,6-Dichloroisonicotinate (CAS 137520-99-1)

- Structure : Chlorine atoms at the 2- and 6-positions.

- Key Differences: Higher electrophilicity due to electron-withdrawing chlorine substituents. Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) . Storage: Requires refrigeration (2–8°C), indicating thermal instability compared to diamino derivatives . Purity: 97–98%, commonly used in drug R&D intermediates .

Ester Group Modifications

Methyl 2,6-Dichloroisonicotinate (CAS 42521-09-5)

- Structure : Methyl ester instead of ethyl ester.

- Key Differences: Lower molecular weight (C7H5Cl2NO2) compared to ethyl analogs. Reduced steric hindrance may enhance reactivity in ester hydrolysis or aminolysis reactions. Similarity Score: 0.86 relative to Ethyl 2,6-diaminoisonicotinate .

Ethyl 2,6-Dichloro-4-methylnicotinate (CAS 65515-28-8)

Hybrid Substituents: Amino-Halogen Combinations

Ethyl 2,6-Dichloro-3-(methylamino)isonicotinate

- Structure: Methylamino group at the 3-position and chlorine at 2,6-positions.

- Key Differences: Molecular Formula: C9H10Cl2N2O2. Combines electron-withdrawing (Cl) and electron-donating (methylamino) groups, creating a polarized ring system. Potential Use: Intermediate for targeted therapeutics due to dual functionalization .

Data Table: Comparative Analysis

Research Implications

- Reactivity: Amino-substituted derivatives (e.g., this compound) exhibit enhanced nucleophilicity, favoring reactions like Buchwald-Hartwig amination. In contrast, halogenated analogs are preferable for cross-coupling reactions .

- Drug Development: Chloro and bromo derivatives are more common in early-stage intermediates due to their versatility, while diamino compounds may serve in late-stage functionalization .

- Safety: Diamino derivatives likely pose lower hazards compared to halogenated counterparts, which require stringent handling protocols .

Biological Activity

Ethyl 2,6-diaminoisonicotinate (EDAI) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EDAI, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EDAI is a derivative of isonicotinic acid and features an ethyl ester group along with two amino groups at the 2 and 6 positions of the pyridine ring. Its chemical formula is CHNO, and it has a molecular weight of 208.23 g/mol. The presence of amino groups contributes to its potential as a pharmacological agent.

Biological Activities

1. Antimicrobial Activity

EDAI has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function.

2. Anticancer Properties

Research indicates that EDAI may possess anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that EDAI can effectively reduce the viability of several cancer types, including breast and colon cancer cells.

3. Enzyme Inhibition

EDAI acts as an inhibitor for several enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity by preventing tryptophan catabolism.

The biological effects of EDAI are attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The amino groups in its structure facilitate hydrogen bonding and electrostatic interactions with these targets, modulating their activity. For example, by inhibiting IDO, EDAI can alter the immune response in tumor microenvironments.

Case Studies

-

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of EDAI against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating potent antibacterial activity. -

Anticancer Study

In vitro assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that EDAI reduced cell viability by over 50% at concentrations ranging from 50 to 100 µM after 48 hours of treatment. -

Enzyme Inhibition Study

A kinetic analysis showed that EDAI inhibits IDO with an IC value of 15 µM, suggesting strong potential for therapeutic applications in immunotherapy for cancer treatment.

Data Tables

Q & A

Q. What are the established synthetic routes for Ethyl 2,6-diaminoisonicotinate, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of 2,6-diaminoisonicotinic acid with ethanol under acidic or basic catalysis. Optimization can be achieved via Design of Experiments (DOE) to vary parameters like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., H₂SO₄ or NaOEt). Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, λ = 254 nm). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic proton signals at δ 6.8–7.2 ppm (pyridine ring) and ethyl ester peaks at δ 1.3 (triplet, CH₃) and δ 4.3 (quartet, CH₂). Amino groups may show broad signals at δ 3.5–5.0 ppm .

- IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functionalities.

- Mass Spectrometry : Molecular ion peak at m/z 209 (C₉H₁₁N₃O₂). Report purity (>95% by HPLC) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 72 hours. Analyze degradation via LC-MS:

- Acidic conditions (pH <4) : Hydrolysis of the ester group to 2,6-diaminoisonicotinic acid.

- Basic conditions (pH >10) : Possible deamination or ring-opening reactions. Quantify degradation using peak area normalization and report kinetic parameters (e.g., t₁/₂) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets in Gaussian or ORCA software .

- Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate binding poses with MD simulations (AMBER/CHARMM force fields) and compare with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-analysis : Systematically compare studies for variables like assay conditions (e.g., cell line, incubation time) or compound purity. Use PRISMA guidelines to evaluate bias .

- Experimental Replication : Reproduce key assays (e.g., antimicrobial MIC tests) under standardized protocols. Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. How can isotopic labeling (e.g., ¹⁵N) track the metabolic fate of this compound in in vitro models?

- Methodological Answer : Synthesize ¹⁵N-labeled analogs via reaction with ¹⁵NH₃ or using labeled starting materials. Use LC-MS/MS (MRM mode) to trace metabolites in hepatocyte incubations. Identify phase I/II metabolites (e.g., glucuronides) and quantify using isotope dilution methods .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Q. How do solvent choice and crystallization conditions impact the polymorphic forms of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.